Product packaging for Dimethyl-1,2-oxazole-4-thiol(Cat. No.:)

Dimethyl-1,2-oxazole-4-thiol

Cat. No.: B13603658
M. Wt: 129.18 g/mol
InChI Key: WLYUVGWEIQBFGI-UHFFFAOYSA-N
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Description

Dimethyl-1,2-oxazole-4-thiol (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B13603658 Dimethyl-1,2-oxazole-4-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-thiol

InChI

InChI=1S/C5H7NOS/c1-3-5(8)4(2)7-6-3/h8H,1-2H3

InChI Key

WLYUVGWEIQBFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S

Origin of Product

United States

Synthetic Methodologies for Dimethyl 1,2 Oxazole 4 Thiols

Cyclization Reactions for 1,2-Oxazole Ring Formation

The foundational step in synthesizing the target compound is the construction of the 1,2-oxazole (isoxazole) ring. The most direct method for obtaining the 3,5-dimethyl substitution pattern involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

The choice of precursor is critical for defining the substitution pattern of the resulting isoxazole (B147169) ring. For the synthesis of a 3,5-dimethyl-1,2-oxazole core, the logical and most widely used precursor is a symmetrical 1,3-diketone.

1,3-Diketones with Hydroxylamine: The reaction between pentane-2,4-dione (acetylacetone) and hydroxylamine hydrochloride is a classic, high-yielding method for producing 3,5-dimethylisoxazole (B1293586). askfilo.comchegg.com The reaction proceeds via a well-understood mechanism:

Initial nucleophilic attack by the amino group of hydroxylamine on one of the carbonyl carbons of pentane-2,4-dione.

Formation of an oxime intermediate after dehydration.

Intramolecular nucleophilic attack by the hydroxyl group of the oxime on the remaining carbonyl carbon.

A final dehydration step yields the aromatic 3,5-dimethyl-1,2-oxazole ring. youtube.com

α,β-Unsaturated Ketones: While also a viable precursor for isoxazole synthesis, using an α,β-unsaturated ketone to achieve a specific dimethyl pattern can be more complex and may lead to issues with regioselectivity, depending on the substituents. The reaction with hydroxylamine typically forms a 4,5-dihydroisoxazole (isoxazoline) intermediate, which may or may not be easily oxidized to the aromatic isoxazole.

The reactivity of pentane-2,4-dione makes it a superior precursor for this specific target due to its symmetry, which prevents the formation of constitutional isomers of the methyl groups.

Table 1: Comparison of Precursors for 3,5-Dimethyl-1,2-Oxazole Synthesis

Precursor Reactant Product Advantages Disadvantages
Pentane-2,4-dione Hydroxylamine 3,5-Dimethyl-1,2-oxazole High yield, single regioisomer, readily available precursors. askfilo.com Not applicable for this target.
α,β-Unsaturated Ketones Hydroxylamine Substituted Isoxazolines/Isoxazoles Can create diverse substitution patterns. Potential for regioisomeric mixtures, may require an additional oxidation step.

Directly incorporating a thiol group during the initial cyclization is synthetically challenging. Therefore, indirect methods involving the functionalization of a pre-formed 3,5-dimethyl-1,2-oxazole ring are the most plausible strategies.

Indirect Incorporation via Halogenation-Substitution: This is a robust and well-documented two-step approach.

Electrophilic Halogenation: The C4 position of the 3,5-dimethylisoxazole ring is electron-rich and susceptible to electrophilic attack. Reaction with electrophilic halogenating agents like iodine monochloride (ICl) or bromine (Br₂) readily and selectively produces 4-halo-3,5-dimethylisoxazoles in high yields. nih.govorganic-chemistry.org

Nucleophilic Substitution: The resulting 4-halo-isoxazole can then be treated with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) (followed by basic hydrolysis) can displace the halide to install the thiol group.

Indirect Incorporation via Sulfonation-Reduction: This method leverages the same reactivity of the C4 position towards electrophiles.

Sulfochlorination: 3,5-dimethylisoxazole can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) at the C4 position. nih.gov

Reduction: The resulting 4-(chlorosulfonyl)-3,5-dimethylisoxazole can then be reduced to the desired thiol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or zinc in acidic conditions.

Indirect Incorporation via Metalation-Sulfenylation: This approach involves the formation of an organometallic intermediate.

Directed Lithiation: While the methyl protons at C5 are known to be acidic and can be readily lithiated with bases like n-butyllithium (n-BuLi), achieving selective lithiation at the C4 position is more challenging and may require specific directing groups or conditions. clockss.org

Quenching with Sulfur: If C4-lithiation can be achieved, the resulting organolithium species can be quenched with elemental sulfur (S₈). Subsequent acidic workup would protonate the intermediate lithium thiolate to yield the final 3,5-dimethyl-1,2-oxazole-4-thiol.

Regioselectivity is a key consideration in the synthesis of substituted heterocycles. For the target molecule, two main regiochemical challenges exist: the placement of the methyl groups and the placement of the thiol group.

Control of Methyl Group Placement: As established, the use of the symmetrical precursor pentane-2,4-dione elegantly solves the first challenge, ensuring the formation of the 3,5-dimethyl isomer exclusively, as both potential sites of initial attack by hydroxylamine are equivalent. askfilo.com

Control of Thiol Group Placement: The regioselective introduction of the thiol at the C4 position is achieved through the indirect methods described previously. The electronic nature of the 3,5-dimethyl-1,2-oxazole ring dictates the selectivity of these reactions. The two methyl groups are electron-donating, which increases the electron density at the C4 position, making it the most favorable site for electrophilic attack (e.g., halogenation, sulfonation). nih.gov This inherent reactivity provides a reliable pathway to selectively functionalize the C4 position, leading unequivocally to the desired 1,2-oxazole-4-thiol regioisomer.

Advanced Catalytic and Green Chemistry Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and green principles to improve efficiency, reduce waste, and operate under milder conditions.

Transition metals can be employed both for the initial ring formation and for the subsequent C-S bond formation.

Ring Formation: While the classic condensation is highly effective, alternative methods using transition metal catalysts have been developed. Gold (Au) and copper (Cu) catalysts are known to facilitate the cycloisomerization of precursors like α,β-acetylenic oximes to form substituted isoxazoles, often with high regioselectivity and under mild conditions. organic-chemistry.orgijpca.org

C-H Functionalization for Thiolation: A more advanced and atom-economical approach to installing the thiol group involves the direct C-H functionalization of the pre-formed 3,5-dimethylisoxazole ring. Transition metals like palladium (Pd), rhodium (Rh), or copper (Cu) can catalyze the direct coupling of a C-H bond with a sulfur-containing coupling partner. researchgate.netnih.gov This strategy avoids the need for pre-functionalization (e.g., halogenation) and reduces the number of synthetic steps, aligning with green chemistry principles.

Table 2: Potential Transition Metal-Catalyzed Approaches

Synthetic Step Catalyst (Example) Reaction Type Advantages
Ring Formation AuCl₃, Cu(I) Cycloisomerization of acetylenic oximes Mild conditions, high yields, alternative precursor scope. organic-chemistry.org
C-S Bond Formation Pd(OAc)₂, Rh(III) Direct C-H Thiolation High atom economy, fewer synthetic steps, avoids stoichiometric reagents. nih.gov

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals. For isoxazole synthesis, organocatalysts can be used in [3+2] cycloaddition reactions between β-keto compounds and sources of nitrile oxides. globethesis.com These reactions can proceed with high regioselectivity and under mild, environmentally benign conditions. While specific examples for the target molecule are not documented, the principles of organocatalysis represent a promising green alternative.

Biocatalytic Pathways: The application of biocatalysis to the synthesis of highly specific heterocyclic compounds is a growing field. While a dedicated enzyme for the synthesis of dimethyl-1,2-oxazole-4-thiol (B6154206) is unknown, enzymes could potentially be used in key steps. For example, lipases could be used for the enantioselective synthesis of chiral precursors if required, or reductase enzymes could be explored for the reduction of a sulfonyl chloride to a thiol under mild, aqueous conditions. Furthermore, general green chemistry techniques, such as performing reactions in eco-friendly deep eutectic solvents or using ultrasound irradiation to accelerate reactions, are applicable to the synthetic steps outlined above. mdpi.comcore.ac.uk

Solvent-Free and Energy-Efficient Methods (e.g., Microwave/Ultrasound-Assisted Syntheses)

In the pursuit of greener and more efficient chemical processes, solvent-free and energy-efficient methods such as microwave (MW) irradiation and ultrasound (US) assistance have emerged as powerful tools in heterocyclic synthesis. rsc.org These techniques often lead to significant reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct absorption of microwave energy. nih.gov This rapid and uniform heating can accelerate reaction rates, often dramatically. For the synthesis of oxazole (B20620) derivatives, microwave irradiation has been successfully employed. For example, the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a catalyst can be completed in minutes under microwave irradiation, affording good yields of substituted oxazoles. ijpsonline.com Another application involves the microwave-assisted reaction of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) to form 2-amino-4-phenyl-oxazole derivatives. ijpsonline.com While specific studies on this compound are not detailed, these examples demonstrate the potential of microwave technology to facilitate the construction of the core oxazole ring under energy-efficient conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including oxazole and thiol derivatives. ijpsonline.comnih.gov For instance, the synthesis of oxazole derivatives has been achieved through the reaction of 4-substituted phenacyl bromide and amide derivatives in the presence of a Deep Eutectic Solvent (DES) under ultrasonic conditions. ijpsonline.com Similarly, a green and efficient synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols was developed using an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF, eliminating the need for acid or base catalysts. nih.gov This approach highlights the utility of sonication for synthesizing heterocyclic thiols with good to excellent yields under mild conditions. nih.govmdpi.com

The table below summarizes representative conditions for energy-efficient synthesis of related heterocyclic compounds, illustrating the advantages of these methods.

MethodReactantsCatalyst/SolventConditionsTimeYield (%)Reference
Microwave Substituted aryl aldehyde, TosMICK₃PO₄ / Isopropyl alcohol350 W, 65°C8 minGood ijpsonline.com
Microwave Hippuric acid, Aldehyde/KetoneMgO/Al₂O₃Microwave Oven-- ijpsonline.com
Ultrasound 4-substituted phenacylbromide, AmideDeep Eutectic Solvent (DES)65°C3-5 min (stirring)- ijpsonline.com
Ultrasound Aryl hydrazides, CS₂DMF (drops)--Good to Excellent nih.gov
Ultrasound α-keto-thioamides, Ethyl chloroacetateEthanol50-60°C30 min83-85%

This data is based on the synthesis of related oxazole and heterocyclic thiol derivatives, demonstrating the general applicability of these energy-efficient methods.

Process Chemistry Considerations in Scalable Synthesis of 1,2-Oxazole-4-thiols

Scaling the synthesis of a target molecule like a 1,2-oxazole-4-thiol from the laboratory bench to industrial production requires careful consideration of various process chemistry parameters to ensure safety, efficiency, cost-effectiveness, and sustainability. Key factors include the choice of starting materials, reaction conditions, catalyst selection, and product purification. nih.gov

Substrate Scope and Functional Group Tolerance: A robust and scalable synthesis must accommodate a broad range of starting materials and be tolerant of various functional groups to allow for the production of diverse derivatives. nih.gov For the synthesis of 4,5-disubstituted oxazoles, methods have been developed that start directly from carboxylic acids and demonstrate good functional group tolerance, including for substrates that are sterically hindered or contain sensitive functionalities. nih.gov This versatility is crucial for pharmaceutical applications where complex molecules are often required. nih.gov

Catalyst and Reagent Selection: The choice of reagents and catalysts is paramount for scalability. Ideal reagents are readily available, stable, and cost-effective. nih.gov For example, the use of a stable triflylpyridinium reagent for activating carboxylic acids in oxazole synthesis offers an advantage over methods requiring the pre-generation of activated derivatives like acid chlorides. nih.gov Furthermore, the ability to recover and reuse reagents, such as the base DMAP (4-Dimethylaminopyridine), significantly improves the cost-effectiveness and environmental footprint of the process. nih.gov

Process Optimization and Safety: Transitioning to a larger scale necessitates optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice. The development of one-pot syntheses, where multiple steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. organic-chemistry.org For instance, an improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids, which can often be recycled. organic-chemistry.org Safety considerations are also critical; for example, avoiding the use of strong, hazardous bases like n-BuLi where possible is preferable in a large-scale setting. nih.gov

Demonstration of Scalability: The ultimate test of a synthetic route's viability is its successful implementation on a larger scale. A key indicator is the ability to perform the synthesis on a gram-scale or larger while maintaining the yield and purity observed at the milligram scale. nih.gov Demonstrating this consistency is a critical step in the development of a commercially viable process for producing 1,2-oxazole-4-thiols. nih.gov

The following table outlines key considerations in process chemistry for scalable synthesis.

ConsiderationKey ObjectivesExample from Oxazole SynthesisReference
Starting Materials Readily available, stable, low costUse of carboxylic acids instead of pre-activated derivatives. nih.gov
Reagent/Catalyst High efficiency, recyclability, low toxicityRecovery and reuse of the base DMAP. nih.gov
Reaction Conditions Mild temperature/pressure, one-pot procedures, solvent choiceOne-pot synthesis in recyclable ionic liquids. organic-chemistry.org
Scalability Consistent yield and purity from mg to gram scaleSuccessful gram-scale synthesis demonstrated for an oxazole-based prodrug. nih.gov
Functional Group Tolerance Broad substrate scope without need for extensive protecting groupsMethod tolerates hindered substrates and sensitive functional groups. nih.gov

Chemical Reactivity and Functional Group Transformations of Dimethyl 1,2 Oxazole 4 Thiols

Transformations Involving the Thiol Group (-SH)

The thiol group is a highly reactive functional group, susceptible to a variety of chemical modifications.

Oxidation Reactions Leading to Disulfides and Sulfonic Acid Derivatives

The sulfur atom in the thiol group of 3,5-dimethyl-1,2-oxazole-4-thiol can exist in various oxidation states. Mild oxidation, often facilitated by agents like iodine or even atmospheric oxygen, can lead to the formation of the corresponding disulfide, bis(3,5-dimethyl-1,2-oxazol-4-yl) disulfide. This reaction is typically reversible under reducing conditions.

Stronger oxidizing agents can further oxidize the sulfur atom to intermediate oxidation states, such as in sulfinic acids. For instance, the formation of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid has been noted. nih.gov Ultimately, vigorous oxidation can lead to the formation of the highly oxidized sulfonic acid derivative.

Oxidizing AgentProduct Type
Mild (e.g., I₂, air)Disulfide
ModerateSulfinic Acid
StrongSulfonic Acid

S-Alkylation and S-Acylation Reactions for Sulfur Functionalization

The nucleophilic nature of the thiol group allows for straightforward S-alkylation and S-acylation reactions. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with various electrophiles.

S-alkylation is typically achieved by reacting the thiol with alkyl halides, leading to the formation of thioethers. Similarly, S-acylation can be accomplished using acyl chlorides or anhydrides to produce thioesters. These reactions are fundamental for introducing a wide range of functional groups onto the sulfur atom, thereby modifying the molecule's physical and chemical properties. While specific studies on 3,5-dimethyl-1,2-oxazole-4-thiol are limited, the principles of S-alkylation and S-acylation of heterocyclic thiols are well-established. bas.bgacs.org

ReagentReaction TypeProduct
Alkyl Halide (e.g., R-Br)S-Alkylation4-(Alkylthio)-3,5-dimethyl-1,2-oxazole
Acyl Chloride (e.g., R-COCl)S-AcylationS-(3,5-Dimethyl-1,2-oxazol-4-yl) thioester

Thiol-Ene and Thiol-Michael Addition Reactions

The thiol group of 3,5-dimethyl-1,2-oxazole-4-thiol can participate in both thiol-ene and thiol-Michael addition reactions, which are powerful and efficient "click" chemistry methods for forming carbon-sulfur bonds.

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). This reaction can be initiated by radicals or UV light and typically proceeds in an anti-Markovnikov fashion. wikipedia.org This method allows for the covalent attachment of the oxazole (B20620) thiol to a wide variety of unsaturated molecules.

The thia-Michael addition is the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound (a Michael acceptor). mdpi.com This reaction is typically base-catalyzed, with the resulting thiolate anion acting as the nucleophile. mdpi.comnih.govrsc.org The reaction is highly efficient and selective for the formation of the 1,4-adduct. mdpi.com

ReactionSubstrateKey Features
Thiol-EneAlkeneRadical or UV initiated, Anti-Markovnikov addition
Thiol-Michaelα,β-Unsaturated CarbonylBase-catalyzed, 1,4-Conjugate addition

Coordination Chemistry and Ligand Properties via the Thiol Moiety

Heterocyclic thiols and their derivatives are well-known for their ability to act as ligands in coordination chemistry. The thiol group, particularly in its deprotonated thiolate form, is a soft donor and can coordinate to a variety of metal ions. While specific studies on the coordination chemistry of 3,5-dimethyl-1,2-oxazole-4-thiol are not widely reported, related heterocyclic thiol ligands, such as those based on triazole and benzimidazole, have been shown to form stable complexes with metals like silver and copper. researchgate.netnih.gov It is anticipated that 3,5-dimethyl-1,2-oxazole-4-thiol would exhibit similar coordinating properties, potentially forming coordination polymers or metal-organic frameworks (MOFs). researchgate.net The nitrogen atom of the oxazole ring could also participate in coordination, allowing for bidentate or bridging ligation modes.

Reactions of the 1,2-Oxazole Heterocyclic Ring

The 1,2-oxazole ring, while aromatic, can undergo specific types of reactions, most notably cycloadditions.

Cycloaddition Reactions, including Diels-Alder as a Diene

Oxazoles can function as dienes in Diels-Alder reactions with various dienophiles. semanticscholar.orgresearchgate.net This reaction provides a powerful tool for the synthesis of substituted pyridine (B92270) derivatives. semanticscholar.orgresearchgate.net The initial [4+2] cycloaddition of the oxazole with a dienophile forms a bicyclic intermediate which is often unstable and undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like water or a nitrile, to yield a new aromatic ring. arkat-usa.org

In the case of 3,5-dimethyl-1,2-oxazole, it can react as a diene with suitable dienophiles. The outcome of the reaction can be influenced by the nature of the dienophile and the reaction conditions, including the use of Lewis acid catalysts which have been shown to promote intramolecular Diels-Alder reactions of oxazoles. clockss.org While intermolecular reactions are common, intramolecular Diels-Alder reactions of tethered oxazole-olefins have also been extensively studied as a route to complex fused heterocyclic systems. clockss.orgresearchgate.net

DienophileReaction TypeProduct Type
AlkeneIntermolecular Diels-AlderSubstituted Pyridine
AlkyneIntermolecular Diels-AlderSubstituted Furan (after retro-Diels-Alder) arkat-usa.org
Tethered OlefinIntramolecular Diels-AlderFused Pyridine System clockss.orgresearchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic substitution on the isoxazole (B147169) ring itself is a known reaction pathway. For the parent 3,5-dimethylisoxazole (B1293586) scaffold, the C4 position is the most reactive site for electrophilic attack. rsc.orgcore.ac.uk This is due to the activating, ortho-para directing influence of the two methyl groups at positions 3 and 5, which increases the electron density at the C4 carbon. Kinetic studies on the nitration and hydrogen exchange of 3,5-dimethylisoxazole confirm that substitution occurs at this position. rsc.org

However, in the case of 3,5-dimethyl-1,2-oxazole-4-thiol, the C4 position is already substituted. Therefore, direct electrophilic aromatic substitution on the carbon framework of the isoxazole ring is not a primary reaction pathway. Instead, reactivity with electrophiles will be centered on the substituents. The thiol group, being a soft nucleophile, can be attacked by soft electrophiles. Furthermore, the methyl groups can undergo electrophilic substitution under specific, typically basic, conditions that facilitate deprotonation to form a reactive carbanion. clockss.orgorientjchem.org Lateral metalation of the C5-methyl group with organolithium reagents like n-BuLi occurs preferentially, allowing for subsequent reaction with various electrophiles. orientjchem.orgresearchgate.net

Table 1: Representative Electrophilic Substitution Reactions on the 3,5-Dimethylisoxazole Core This table illustrates the reactivity of the parent ring system to show where substitution occurs before the introduction of the 4-thiol group.

ReactionElectrophile/ReagentsPosition of AttackProductReference
NitrationHNO₃ / H₂SO₄C43,5-Dimethyl-4-nitroisoxazole rsc.orgcore.ac.uk
ChloromethylationParaformaldehyde / HCl / ZnCl₂C44-(Chloromethyl)-3,5-dimethylisoxazole clockss.org
SulfochlorinationChlorosulfonic acid (ClSO₃H)C43,5-Dimethylisoxazole-4-sulfonyl chloride researchgate.net
Lateral Alkylation1. n-BuLi or NaNH₂ 2. Alkyl Halide (R-X)C5-Methyl3-Methyl-5-(alkylated methyl)isoxazole clockss.orgorientjchem.org

Nucleophilic Substitution Patterns

The dominant nucleophilic character of 3,5-dimethyl-1,2-oxazole-4-thiol originates from the thiol (-SH) group. The sulfur atom possesses lone pairs of electrons and can readily act as a nucleophile, attacking a wide range of electrophilic centers. This enables numerous functional group transformations at the sulfur atom.

Common reactions include S-alkylation with alkyl halides and S-acylation with acyl chlorides or anhydrides. The thiol can also be oxidized under various conditions to form disulfide bridges, or more aggressively, to produce the corresponding sulfonic acids or sulfonyl chlorides. researchgate.net The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride is a valuable intermediate, as it is highly reactive toward nucleophiles. It readily undergoes nucleophilic substitution with amines (e.g., primary, secondary, and anilines) and alcohols to yield sulfonamides and sulfonate esters, respectively. researchgate.netcore.ac.uk This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for elaborating the 4-position of the isoxazole ring.

Table 2: Nucleophilic Reactivity of the Thiol Group and Its Oxidized Derivatives

Reaction TypeSubstrateReagent/ConditionsProduct TypeReference
S-Alkylation3,5-Dimethyl-1,2-oxazole-4-thiolAlkyl Halide (R-X), BaseThioether (S-Alkyl derivative)
S-Acylation3,5-Dimethyl-1,2-oxazole-4-thiolAcyl Halide (RCOCl), BaseThioester (S-Acyl derivative) farmaciajournal.com
Oxidation (to Disulfide)3,5-Dimethyl-1,2-oxazole-4-thiolMild Oxidizing Agent (e.g., I₂, air)Disulfide
Oxidation (to Sulfonyl Chloride)3,5-Dimethyl-1,2-oxazole-4-thiolStrong Oxidizing/Chlorinating Agent (e.g., ClSO₃H)Sulfonyl Chloride researchgate.net
Sulfonamide Formation3,5-Dimethylisoxazole-4-sulfonyl chlorideAmine (R₂NH), PyridineSulfonamide researchgate.netcore.ac.uk

Ring-Opening and Rearrangement Mechanisms

A characteristic feature of the 1,2-oxazole ring system is its propensity to undergo ring-opening and rearrangement reactions, typically initiated by thermal or photochemical energy. ucd.ienih.gov This reactivity stems from the inherent weakness of the N-O bond. Upon irradiation with UV light (typically in the 220-330 nm range), the N-O bond undergoes homolytic cleavage to generate a diradical species, which is best described as a vinylnitrene intermediate. aip.orgucd.ie

This highly reactive vinylnitrene does not persist and rapidly undergoes further transformations. The specific pathway and final products are highly dependent on the substitution pattern of the isoxazole ring. For 3,5-dimethylisoxazole, several outcomes have been identified: aip.orgrsc.orgresearchgate.net

Rearrangement to Acyl Azirine: The vinylnitrene can cyclize to form a transient 2-acyl-2H-azirine intermediate. This three-membered ring is also unstable and can subsequently ring-open. ucd.ie

Formation of Oxazole: The acyl azirine can cleave its C-C bond, leading to a nitrilium enolate species which then re-cyclizes to form the thermodynamically more stable 2,5-dimethyloxazole. This isoxazole-to-oxazole photoisomerization is a well-documented, though often inefficient, process. ucd.iersc.org

Formation of Ketenimine: The vinylnitrene intermediate can also rearrange via a clockss.orgacs.org-methyl shift to yield a stable, isolable ketenimine. rsc.orgresearchgate.netnih.gov These ketenimines are valuable synthetic intermediates themselves and can be trapped with nucleophiles, such as hydrazine, to produce other heterocyclic systems like pyrazoles. nih.gov

These transformations highlight the synthetic utility of the isoxazole ring as a latent source of other functional groups and heterocyclic scaffolds. The presence of the 4-thiol group would be expected to influence the stability and subsequent reaction pathways of these reactive intermediates, although specific studies on this substitution pattern are not widely reported.

Table 3: Ring-Opening and Rearrangement Pathways of the 3,5-Dimethylisoxazole Ring

InitiationKey IntermediateSubsequent ProcessFinal Product TypeReference
Photochemical (UV) or ThermalVinylnitreneIntramolecular CyclizationAcyl Azirine aip.orgucd.ie
Photochemical (UV)Acyl AzirineRing-Opening & RecyclizationSubstituted Oxazole ucd.iersc.org
Photochemical (UV)Vinylnitrene clockss.orgacs.org-Alkyl ShiftKetenimine researchgate.netnih.gov
Catalytic Hydrogenation-Reductive N-O Bond Cleavageβ-Amino Enone clockss.org

Advanced Spectroscopic and Structural Elucidation of Dimethyl 1,2 Oxazole 4 Thiols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework, connectivity, and electronic environment of a molecule. For 3,5-Dimethyl-1,2-oxazole-4-thiol, both one-dimensional and two-dimensional NMR techniques are critical.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Substituent Effects and Electronic Distribution

The ¹H and ¹³C NMR spectra of 3,5-Dimethyl-1,2-oxazole-4-thiol are defined by the isoxazole (B147169) core and its substituents. While specific literature for this exact thiol is scarce uni.lu, data from closely related 4-substituted 3,5-dimethylisoxazole (B1293586) derivatives provide a robust basis for spectral assignment and analysis. nih.gov

In the ¹H NMR spectrum, two distinct singlets are expected for the methyl groups at the C3 and C5 positions. In a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, these methyl protons appear as singlets at approximately 2.12 ppm and 2.49 ppm. nih.gov The thiol proton (-SH) typically presents a signal in the range of 1.2-1.8 ppm for alkyl thiols, though this can be broad and its position can vary with concentration and solvent. rsc.org

The ¹³C NMR spectrum provides information on the carbon backbone. Based on derivatives, the methyl carbons (C-CH₃) would resonate in the upfield region. The isoxazole ring carbons are more deshielded. In a sulfonyl-substituted analogue, the key ring carbons C3, C4, and C5 were identified at approximately 158.2 ppm, 114.1 ppm, and 175.0 ppm, respectively. nih.gov The significant downfield shift of C5 is characteristic of its position adjacent to the ring oxygen. The introduction of a thiol group at C4 would directly influence the chemical shift of C4 and its neighbors (C3 and C5) due to its electronic effects. General analyses of similar isoxazole cores show C3/C5 carbons resonating around 95–100 ppm and the substituted C4 at a more deshielded 160–165 ppm, indicating that substituent effects are highly significant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 3,5-Dimethyl-1,2-oxazole Core

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C3-CH₃ ~2.1-2.3~10-12Chemical shifts are based on data from 4-substituted 3,5-dimethylisoxazole derivatives. nih.gov The exact values will vary based on solvent and the electronic nature of the C4-substituent.
C5-CH₃ ~2.3-2.5~12-14Typically observed slightly downfield compared to the C3-methyl due to proximity to the ring oxygen. nih.gov
S-H ~1.2-1.8-The thiol proton shift is variable and may exhibit broadening. rsc.org
Ring C3 -~158-160Attached to a methyl group and the ring nitrogen. nih.gov
Ring C4 -~114-120Directly bonded to the thiol group. Its chemical shift is highly sensitive to the C4 substituent. nih.gov
Ring C5 -~170-175Positioned between the ring oxygen and a methyl group, resulting in a significant downfield shift. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Establishing Connectivity and Conformational Preferences

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. For 3,5-Dimethyl-1,2-oxazole-4-thiol, COSY would be of limited use for the core structure as the methyl groups are isolated singlets with no vicinal protons to couple with. However, it would confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals of the two methyl groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the backbone of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. For 3,5-Dimethyl-1,2-oxazole-4-thiol, key expected correlations would include:

The protons of the C3-methyl group correlating to the C3 and C4 ring carbons.

The protons of the C5-methyl group correlating to the C5 and C4 ring carbons.

These correlations, observed in related structures, unambiguously establish the connectivity of the methyl groups to the isoxazole ring and confirm the substitution pattern. nih.gov

Infrared and Raman Vibrational Spectroscopy for Specific Bond Characterization

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. IR and Raman spectroscopy provide complementary information for characterizing 3,5-Dimethyl-1,2-oxazole-4-thiol.

The isoxazole ring itself has characteristic vibrations. The IR spectrum is expected to show peaks corresponding to N-O, C-N, and C-O stretching within the ring, typically found in the 1000-1300 cm⁻¹ region. rjpbcs.com

The thiol functional group provides two key vibrational signatures:

S-H Stretch: This vibration gives rise to a weak absorption in the IR spectrum around 2550 cm⁻¹. rsc.org Its intensity is often low due to the small change in dipole moment during the vibration.

C-S Stretch: This vibration appears in the fingerprint region of the spectrum, typically between 650-700 cm⁻¹. rsc.org

C-S-H Bend: This bending mode is a particularly useful diagnostic tool in Raman spectroscopy. It appears at ~850-918 cm⁻¹ and shows a significant isotopic shift of about 250 cm⁻¹ upon deuteration of the thiol proton, providing a convenient method for its detection. rsc.org

The potential for thione-thiol tautomerism, where the proton resides on the ring nitrogen and a carbon-sulfur double bond (C=S, thione) is formed, could also be investigated. The presence of a strong C=S stretching band (typically 1050-1250 cm⁻¹) and the absence of the S-H stretch would indicate a preference for the thione tautomer. cdnsciencepub.com

Table 2: Key Vibrational Modes for 3,5-Dimethyl-1,2-oxazole-4-thiol

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyNotes
S-H Stretch~2550IRTypically weak intensity. rsc.org
C-H Stretch~2900-3000IR, RamanFrom the two methyl groups.
C=N Stretch~1600-1650IR, RamanIsoxazole ring vibration.
N-O, C-N, C-O~1000-1300IRCharacteristic isoxazole ring stretches. rjpbcs.com
C-S-H Bend~850-918RamanA strong, diagnostic peak for the thiol group in Raman. rsc.org
C-S Stretch~650-700IR, RamanLocated in the fingerprint region. rsc.org

High-Resolution Mass Spectrometry and Investigations into Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula. For 3,5-Dimethyl-1,2-oxazole-4-thiol (C₅H₇NOS), the predicted monoisotopic mass is 129.02484 Da. uni.lu HRMS would confirm this value with high precision (typically to four or five decimal places), distinguishing it from other compounds with the same nominal mass.

Electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns that help to confirm the structure. The fragmentation of the isoxazole ring is well-documented and generally proceeds through several key pathways. oulu.firesearchgate.net Common fragmentation processes for the isoxazole core include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). oulu.fi The molecular ion peak (M⁺) would be observed, and key fragments would likely include:

[M - H]⁺: Loss of a hydrogen atom.

[M - CO]⁺: Resulting in a C₄H₇NS⁺ fragment.

[M - HCO]⁺: Leading to a C₄H₆N⁺ fragment. oulu.fi

The regioselectivity of isoxazoles can often be determined by mass spectrometry, as fragmentation frequently produces a characteristic acyl cation, which displays a high intensity in the EI spectrum. researchgate.net The specific fragmentation pattern would be influenced by the 4-thiol substituent.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₅H₇NOS

Adduct TypeCalculated m/z
[M+H]⁺130.03212
[M+Na]⁺152.01406
[M+K]⁺167.98800
[M-H]⁻128.01756

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. While a crystal structure for 3,5-Dimethyl-1,2-oxazole-4-thiol is not currently available in public databases, analysis of closely related 3,5-dimethylisoxazole derivatives allows for a detailed prediction of its solid-state characteristics. acs.orgresearchgate.netacs.org

The 3,5-dimethylisoxazole ring is expected to be essentially planar. X-ray structures of related compounds confirm this planarity and establish the geometry of the KAc-binding pocket mimic. acs.org In the solid state, the molecules would likely pack in a way that is stabilized by a network of intermolecular interactions. Given the presence of the thiol group and the nitrogen and oxygen heteroatoms, potential interactions could include:

C-H···O Hydrogen Bonds: Between a methyl C-H group and the oxygen atom of a neighboring isoxazole ring.

C-H···S Hydrogen Bonds: Involving a methyl C-H group and the sulfur atom of an adjacent molecule. iucr.org

C-H···N Hydrogen Bonds: Between a methyl C-H and the nitrogen of a nearby ring.

These non-covalent interactions dictate the crystal packing and influence the physical properties of the compound, such as its melting point and solubility. iucr.org

Computational and Theoretical Investigations of Dimethyl 1,2 Oxazole 4 Thiols

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the properties and reactivity of molecular systems. irjweb.commdpi.com For a molecule like dimethyl-1,2-oxazole-4-thiol (B6154206), DFT methods can provide a detailed understanding of its structural and electronic characteristics. These calculations are typically performed using a basis set, such as 6-311G++(d,p), which describes the atomic orbitals of the system. irjweb.com

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules, this requires a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies. nih.gov

For this compound, a key conformational feature would be the orientation of the thiol (-SH) group relative to the oxazole (B20620) ring. The rotation around the C4-S bond would lead to different conformers. The relative stability of these conformers is governed by a combination of steric and electronic effects. It is also important to consider the thione-thiol tautomerism, where the hydrogen atom from the thiol group can migrate to the nitrogen atom of the oxazole ring, forming a thione (C=S) group. researcher.life Computational methods can predict the relative energies of these tautomers to determine which form is more stable.

Table 1: Hypothetical Conformational Analysis Data for this compound

Tautomer/ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (H-S-C4-C5)
Thiol (syn)DFT/B3LYP/6-31G(d,p)0.00~0°
Thiol (anti)DFT/B3LYP/6-31G(d,p)1.5~180°
ThioneDFT/B3LYP/6-31G(d,p)+5.2N/A

Note: This table is illustrative and based on general principles of conformational analysis of similar heterocyclic thiols. Specific values would require dedicated calculations for this compound.

Electronic Structure Analysis, including Frontier Molecular Orbital (HOMO-LUMO) Characteristics

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. scispace.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and potentially the π-system of the oxazole ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the oxazole ring, highlighting the regions susceptible to nucleophilic attack. The presence of electron-donating methyl groups would be expected to raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to an unsubstituted oxazole-4-thiol. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterMethod/Basis SetEnergy (eV)
HOMODFT/B3LYP/6-311++G(d,p)-6.5
LUMODFT/B3LYP/6-311++G(d,p)-1.2
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)5.3

Note: This table presents hypothetical data based on published values for similar substituted oxazoles. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dtic.mil It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.netacs.org For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Transition State Calculations and Determination of Activation Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.gov

For instance, in the S-alkylation of this compound, where an alkyl group is attached to the sulfur atom, computational modeling could be used to determine the activation barrier for the reaction. nih.gov This would involve modeling the approach of an alkyl halide to the thiol group and calculating the energy profile of the reaction. The calculations would likely show that the reaction proceeds via a single transition state, and the calculated activation energy would provide a quantitative measure of the reaction's feasibility. The Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the located transition state indeed connects the reactants and products. mdpi.com

Analysis of Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and rate. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving a charged species, such as the deprotonation of the thiol group of this compound to form a thiolate anion, solvent effects are particularly important. A polar solvent would be expected to stabilize the charged thiolate anion, thereby lowering the activation energy for deprotonation and facilitating reactions that proceed through this intermediate. nih.govmdpi.com Computational studies can quantify this stabilization effect and predict how the reaction mechanism might change in different solvents.

Tautomerism Studies (e.g., Thiol-Thione Equilibrium and Energetics)

The tautomeric relationship between the thiol and thione forms of this compound represents a fundamental aspect of its chemical behavior. This equilibrium is crucial as the different tautomers can exhibit distinct reactivity and spectroscopic properties. Computational chemistry provides powerful tools to investigate the energetics of this tautomerism, offering insights into the relative stability of the thiol and thione isomers.

Theoretical studies on similar heterocyclic systems, such as 3-mercapto-1,2-azoles, which include isoxazoles, have been conducted to understand the factors governing the thiol-thione equilibrium. researchgate.net Density Functional Theory (DFT) calculations, a common and reliable method for such investigations, are employed to determine the optimized geometries and relative energies of the tautomers. researchgate.netnih.gov For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been utilized to explore the tautomeric preferences in these systems. researchgate.net

In many heterocyclic thiones, the thione form is often found to be the more stable tautomer in the gas phase. mdpi.com For example, a computational study on 1,3,4-oxadiazole-2-thione derivatives indicated that the thione tautomer is energetically favored over the thiol form. psu.edu Similarly, research on 4-amino-5-substituted-1,2,4-triazole-3-thiones has shown the thione form to be more stable by a significant energy margin. mdpi.com The relative stability can, however, be influenced by factors such as solvent effects and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

While specific energetic data for this compound is not extensively documented in publicly available literature, the principles derived from studies of analogous compounds provide a strong basis for understanding its likely tautomeric behavior. The equilibrium between the 3,5-dimethyl-1,2-oxazole-4-thiol (thiol form) and its corresponding thione tautomer is a critical area for further computational investigation to precisely quantify the energy differences and equilibrium constants.

To illustrate the typical energetic differences found in such systems, the following table presents computational data for the thiol-thione tautomerism of a related heterocyclic compound, 4-amino-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Table 1: Calculated Energetic Data for the Tautomerism of a Related Triazole Thione Data based on a study of 4-amino-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

TautomerRelative Energy (kcal/mol)
Thione Form0.00 (most stable)
Thiol Form13.75

This data is for a related compound and serves as an illustrative example of the typical energy differences in thiol-thione tautomerism as determined by DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions can be correlated with experimental data to confirm molecular structures and to aid in the interpretation of experimental spectra.

For isoxazole (B147169) derivatives, DFT calculations have been shown to provide reliable predictions of spectroscopic properties. worldscientific.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, for example, is a widely used and effective approach for calculating NMR chemical shifts (¹H and ¹³C). worldscientific.comresearchgate.net Theoretical vibrational frequencies obtained from DFT calculations, often scaled by an empirical factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental FT-IR and Raman spectra. worldscientific.comdergipark.org.tr

A computational study on 3,5-dimethylisoxazole (B1293586) and a derivative, 4-(chloromethyl)-3,5-dimethylisoxazole, utilized DFT calculations with the B3LYP functional and the 6-31+G(d,p) basis set to elucidate their spectroscopic properties. worldscientific.com The calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with the experimental data. worldscientific.com Similarly, research on other novel isoxazole derivatives has demonstrated a strong correlation between experimental and theoretically computed (DFT/B3LYP/6-311G(d,p)) NMR and IR data. researchgate.netdergipark.org.tr

Below is an illustrative data table comparing the experimental and calculated ¹³C NMR chemical shifts for 3,5-dimethylisoxazole, a structurally related compound.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 3,5-Dimethylisoxazole Data sourced from a computational study on 3,5-dimethylisoxazole. worldscientific.com

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-31+G(d,p))
C3158.9165.4
C4102.5107.8
C5168.4175.2
C (Methyl at C3)11.211.8
C (Methyl at C5)9.910.5

This table demonstrates the typical level of agreement between experimental and computationally predicted NMR data for a related isoxazole derivative.

Role of Dimethyl 1,2 Oxazole 4 Thiols As Chemical Scaffolds in Molecular Design

Design Principles for Derivatization and Scaffold Functionalization

The functionalization of the dimethyl-1,2-oxazole-4-thiol (B6154206) scaffold is primarily guided by the reactivity of the thiol group and the stability of the oxazole (B20620) ring. The design principles for creating derivatives focus on leveraging these features for specific applications in drug discovery and material science.

Key derivatization strategies include:

S-Alkylation: The thiol group is a potent nucleophile, readily undergoing S-alkylation with various electrophiles (e.g., alkyl halides, epoxides). This allows for the introduction of a wide array of substituents, enabling fine-tuning of properties like solubility, lipophilicity, and steric profile.

Thioether and Thioester Formation: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) yields thioesters, while reactions with appropriate precursors can form thioethers. These linkages serve as common connections in prodrug strategies or for linking the scaffold to other molecular fragments.

Oxidation: The thiol can be oxidized to various states, including sulfenic acids, sulfinic acids, or sulfonic acids. This transformation dramatically alters the electronic and hydrogen-bonding capacity of the molecule, a strategy sometimes used to modify activity or solubility.

Disulfide Formation: Controlled oxidation or reaction with other thiols can form disulfide bonds. This is particularly relevant for creating reversible covalent inhibitors or for linking molecules in dynamic combinatorial chemistry.

Thiol-Ene "Click" Chemistry: The thiol group can participate in highly efficient radical-mediated thiol-ene reactions with molecules containing double bonds (alkenes). researchgate.net This "click" chemistry approach is notable for its high yields, tolerance of various functional groups, and mild reaction conditions, making it ideal for polymer synthesis and surface modification. researchgate.netmdpi.com

Bioisosteric Replacement: The oxazole core itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619) or imidazole. acs.org Comparative studies between 2-aminooxazoles and 2-aminothiazoles, for instance, show that such replacements can significantly impact physicochemical properties and biological activity, offering a strategy for lead optimization. acs.org

The derivatization process is often guided by structure-activity relationship (SAR) studies, where systematic changes to the scaffold's periphery are correlated with changes in biological activity or material performance.

Strategies for Combinatorial Library Synthesis and High-Throughput Chemical Exploration

The this compound scaffold is well-suited for the construction of combinatorial libraries, which are large collections of structurally related compounds used for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological or material properties. nih.govnih.gov

The primary strategy for building a combinatorial library around this scaffold involves leveraging the reactivity of the thiol group. A common approach is parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks in a multi-well plate format.

A Hypothetical Combinatorial Library Design:

A library can be generated by reacting 3,5-dimethyl-1,2-oxazole-4-thiol (the scaffold) with a collection of diverse alkylating agents (R-X, where X is a leaving group like Br, I, or Cl).

Component Description Examples of Diversity Elements (R-groups)
Scaffold The core molecular framework.3,5-dimethyl-1,2-oxazole-4-thiol
Building Blocks A set of diverse reagents that react with the scaffold's functional handle (the thiol group).- Small alkyl chains (e.g., ethyl, propyl)- Benzyl (B1604629) and substituted benzyl groups- Heterocyclic methyl halides (e.g., pyridinylmethyl chloride)- Carboxylic acid-containing halides (e.g., 2-bromoacetic acid)- Amine-containing halides (e.g., 2-bromoethylamine)

This approach allows for the rapid synthesis of hundreds or thousands of unique thioether derivatives. Each compound in the library maintains the core oxazole structure but presents a different chemical group ("R-group") to interact with a biological target or a material surface. The resulting libraries can then be screened using automated HTS assays, such as fluorescence-based enzymatic assays or cell viability assays, to identify compounds with specific activities. nih.govnih.govranomics.com Quality control using methods like LC-MS is crucial to confirm the identity and purity of the library compounds. ranomics.com

Chemoinformatics and Pharmacophore Modeling for Molecular Interaction Design

Chemoinformatics and pharmacophore modeling are computational tools essential for rationally designing derivatives of the this compound scaffold. These methods aim to predict how a molecule will interact with a biological target, guiding synthetic efforts toward compounds with a higher probability of success. unicamp.br

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological activity. For a derivative of this compound, these features could include:

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the oxazole ring.

Hydrogen Bond Donor: The thiol group (or its oxidized forms).

Hydrophobic/Aromatic Center: The oxazole ring and potentially aromatic substituents added during derivatization.

Metal Ion Chelator: The thiol group is a known ligand for metal ions, which is particularly relevant for designing metalloenzyme inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors for a set of known this compound derivatives, a predictive model can be built.

Descriptor Type Description Examples for this compound Derivatives
Electronic Describes the distribution of electrons in the molecule.Partial charges on atoms, dipole moment, HOMO/LUMO energies.
Steric Describes the size and shape of the molecule.Molecular weight, molecular volume, surface area.
Hydrophobic Describes the water-fearing character of the molecule.LogP (partition coefficient), molar refractivity.
Topological Describes the connectivity and branching of atoms.Connectivity indices, shape indices.

These models can then be used to screen virtual libraries of yet-unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This computational pre-screening saves significant time and resources.

Applications in Advanced Material Science Research (e.g., in polymer chemistry, functional coatings)

Beyond its role in drug discovery, the this compound scaffold possesses properties that make it a valuable building block in material science, particularly in polymer chemistry and the development of functional coatings.

Polymer Chemistry: The thiol group is a key player in "click" chemistry, most notably the thiol-ene reaction . This reaction involves the radical-initiated addition of a thiol to an alkene (a carbon-carbon double bond). researchgate.net It is highly efficient and can be initiated by light (photopolymerization) or heat. mdpi.com By reacting bifunctional or multifunctional this compound derivatives with multifunctional alkenes, complex polymer networks and hydrogels can be formed. mdpi.comresearchgate.net

A key advantage is the ability to use photolabile "protecting groups" on the thiol. mdpi.com This allows the thiol to remain inert until it is "deprotected" by exposure to UV light, triggering polymerization with spatio-temporal control. This technique is used to create patterned surfaces or to form hydrogels in situ for applications like tissue engineering. mdpi.comresearchgate.net

Functional Coatings: Thiols are well-known for their ability to form strong bonds with the surfaces of noble metals like gold, silver, and platinum. This property can be exploited to create self-assembled monolayers (SAMs) on these surfaces. By designing derivatives of this compound, it is possible to create functional coatings where the thiol group acts as an anchor to the metal surface, while the oxazole ring and its other substituents are exposed, imparting specific properties to the surface (e.g., hydrophobicity, biocompatibility, or further reactivity).

Structure-Reactivity Relationships within the this compound Framework

The chemical reactivity of the this compound scaffold is a direct consequence of its molecular structure. Understanding the relationship between its structure and reactivity is crucial for controlling its chemical transformations during derivatization and application.

The central features governing its reactivity are:

The Thiol Group (-SH): As the most reactive site, its nucleophilicity is influenced by the electronic properties of the oxazole ring. The acidity of the thiol proton (pKa) determines its propensity to exist as the more nucleophilic thiolate anion (-S⁻) under basic conditions.

The 1,2-Oxazole Ring: This heterocycle is an electron-withdrawing system, which can influence the acidity and nucleophilicity of the attached thiol group. The ring itself is generally stable to many reaction conditions but can be sensitive to strong acids, bases, or reducing agents.

The Methyl Groups (-CH₃): Located at positions 3 and 5, these alkyl groups are electron-donating. They slightly increase the electron density of the oxazole ring compared to an unsubstituted ring, which in turn can subtly modulate the reactivity of the thiol at position 4.

Structural Modification Predicted Effect on Reactivity Rationale
Deprotonation of Thiol (Base) Increases nucleophilicity of the sulfur atom.The resulting thiolate anion (S⁻) is a much stronger nucleophile than the neutral thiol (SH).
Replacing Methyl with Electron-Withdrawing Groups (e.g., -CF₃) Increases the acidity of the thiol; may decrease the nucleophilicity of the ring.Electron-withdrawing groups pull electron density away from the ring and the thiol, making the S-H bond more polarized and easier to break.
Replacing Methyl with Electron-Donating Groups (e.g., -OCH₃) Decreases the acidity of the thiol; increases the nucleophilicity of the ring.Electron-donating groups push electron density into the ring, making the S-H bond less polarized.
Oxidation of Thiol to Sulfonic Acid (-SO₃H) Changes the functional group from a nucleophile to a non-nucleophilic, strongly acidic group.This is an irreversible chemical transformation that fundamentally alters the molecule's reactivity profile.

Studies on related heterocyclic thiols and substituted oxazoles confirm that the electronic nature of substituents on the ring has a pronounced effect on the reactivity of functional groups attached to it. researchgate.netrsc.org This predictable relationship allows chemists to fine-tune the reactivity of the this compound scaffold to suit a specific synthetic goal.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of dimethyl-1,2-oxazole-4-thiol?

The synthesis of this compound derivatives typically involves cyclization reactions under controlled conditions. For example, oxazole-thiol analogs can be synthesized via refluxing precursors in solvents like DMSO or ethanol. A general protocol involves reacting hydroxylamine derivatives with carbonyl compounds to form oxime intermediates, followed by cyclization with thioureas or thiolating agents. Reaction times (e.g., 18 hours for hydrazide cyclization ) and solvent selection (e.g., ethanol for recrystallization ) significantly impact yield and purity. Optimization of stoichiometry and temperature is critical to achieving yields above 60% .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Structural elucidation relies on a combination of spectroscopic methods:

  • IR spectroscopy : Identifies functional groups like C=S (thione, ~1200–1050 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent effects on the oxazole ring (e.g., methyl protons at δ ~2.5 ppm) and aromatic protons in aryl derivatives .
  • X-ray crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for triazole-thiol analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position and electronic effects) influence the biological activity of this compound derivatives?

Substituent variation on the oxazole ring and thiol group directly impacts bioactivity. For instance:

  • Electron-withdrawing groups (e.g., nitro or cyano) enhance electrophilicity, improving interactions with biological targets like enzymes or receptors .
  • Hydrophobic substituents (e.g., methyl or aryl groups) increase membrane permeability, as seen in antitumor and antiviral analogs .
  • Thiol-to-thione tautomerism modulates redox activity, critical for antioxidant or pro-drug activation mechanisms . Systematic SAR studies using in vitro assays (e.g., IC₅₀ measurements) are recommended to validate these effects .

Q. What strategies can mitigate low yields in the synthesis of this compound derivatives?

Yield optimization requires addressing:

  • Reagent purity : Impurities in hydrazide or thiourea precursors can lead to side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency compared to ethanol .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., KOH) accelerate intermediate formation .
  • Temperature control : Prolonged reflux (>12 hours) often improves conversion but risks decomposition .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinases or viral proteases) to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions . These methods reduce experimental trial-and-error in drug discovery pipelines .

Methodological Considerations

  • Contradictions in data : Discrepancies in biological activity across studies may arise from differences in assay conditions (e.g., cell lines, solvent vehicles) or impurity profiles . Always cross-validate with orthogonal techniques (e.g., HPLC purity checks).
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis necessitates solvent recovery systems and flow chemistry approaches to maintain yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.